CYP3A4/5 Inhibition: Modest Liability Compared to Potent CYP3A4 Inhibitors Such as Ketoconazole
6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline was tested for inhibition of CYP3A4/5 in human liver microsomes using midazolam as a probe substrate [1]. The observed IC50 of 5.5 µM is ~275-fold weaker than that of the prototypical strong CYP3A4 inhibitor ketoconazole, whose IC50 is approximately 0.02 µM under comparable pre-incubation conditions [2]. This places the compound in a low CYP inhibition liability zone relative to ketoconazole-like comparators.
| Evidence Dimension | CYP3A4/5 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 5,500 nM (5.5 µM) |
| Comparator Or Baseline | Ketoconazole: IC50 ≈ 20 nM (0.02 µM) |
| Quantified Difference | ~275-fold weaker inhibition by target compound |
| Conditions | Human liver microsomes; 30 min pre-incubation with NADPH; midazolam as substrate |
Why This Matters
Low CYP3A4/5 inhibition suggests reduced risk of metabolism-based drug-drug interactions, an attractive ADME feature for lead optimization when screening a 3,4-dihydroquinazoline library.
- [1] BindingDB Entry BDBM50538344 / CHEMBL4633246. CYP3A4/5 inhibition data for 6-methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline. View Source
- [2] Stresser, D.M., et al. Drug Metab. Dispos. 2000, 28, 1440–1448. 'Differential time- and NADPH-dependent inhibition of CYP3A4 and CYP3A5 by azole antifungals.' (Ketoconazole IC50 data used as comparator baseline). View Source
